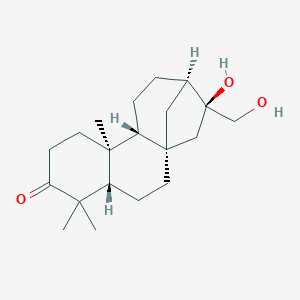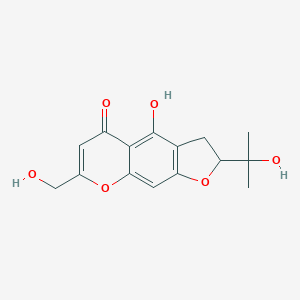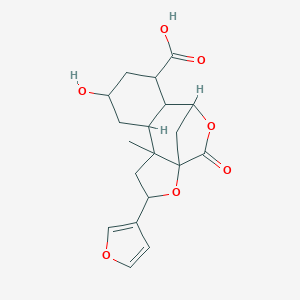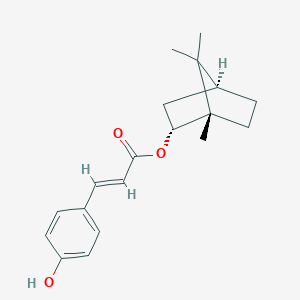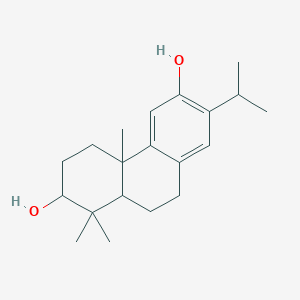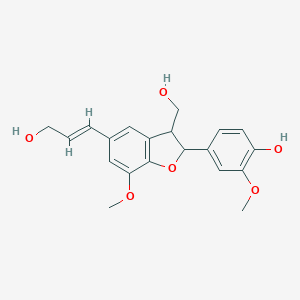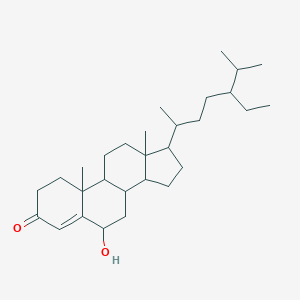
Lignosulfonic acid, sodium salt
Overview
Description
Lignosulfonic acid, sodium salt is a light tan powder. (NTP, 1992)
Mechanism of Action
Sodium Ligninsulfonate, also known as Lignosulfonic acid, sodium salt, is a water-soluble lignin extracted from the sulfite pulping process . It has a unique structure that makes it an effective dispersant or surfactant used in a wide range of industries .
Target of Action
Sodium Ligninsulfonate primarily targets the cell membrane of the human fungal pathogen Candida albicans . It also acts as a corrosion inhibitor on metal surfaces .
Mode of Action
Sodium Ligninsulfonate interacts with its targets by causing cell membrane damage in C. albicans . It also acts as a fire retardant finishing agent on cotton fabric . In the case of metal surfaces, it serves as a corrosion inhibitor .
Biochemical Pathways
It has been shown to affect the conformation, colloidal state, and adsorption at surfaces or interfaces of various substances . It also plays a role in the thermal degradation mechanism of substances .
Pharmacokinetics
It is known to be water-soluble due to the presence of sulfonate groups . This property likely influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of Sodium Ligninsulfonate results in the perturbation of the cell membrane in C. albicans, leading to its potential use as an antifungal agent . When used as a fire retardant on cotton fabric, it significantly reduces the fabric’s flammability . As a corrosion inhibitor, it reduces the corrosion rate of metal surfaces .
Action Environment
The action of Sodium Ligninsulfonate can be influenced by various environmental factors. For instance, its effectiveness as a corrosion inhibitor is affected by the concentration of the Sodium Ligninsulfonate, temperature, and reaction time . Its role as a fire retardant on cotton fabric is also influenced by the concentration of the Sodium Ligninsulfonate used .
Biochemical Analysis
Biochemical Properties
Lignosulfonic acid, sodium salt, plays a significant role in biochemical reactions. It acts as a natural anionic surfactant
Cellular Effects
Some studies suggest potential antiviral and antitumoral activities
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known to exhibit surface activity, suggesting it may interact with biomolecules at the molecular level
Transport and Distribution
This compound is not expected to be mobile in terrestrial environments
Properties
IUPAC Name |
disodium;3-(2-hydroxy-3-methoxyphenyl)-2-[2-methoxy-4-(3-sulfonatopropyl)phenoxy]propane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O10S2.2Na/c1-28-18-7-3-6-15(20(18)21)12-16(13-32(25,26)27)30-17-9-8-14(11-19(17)29-2)5-4-10-31(22,23)24;;/h3,6-9,11,16,21H,4-5,10,12-13H2,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEXUEFDPVHGHE-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CC(CS(=O)(=O)[O-])OC2=C(C=C(C=C2)CCCS(=O)(=O)[O-])OC.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Na2O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | LIGNOSULFONIC ACID, SODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20567 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lignosulfonic acid, sodium salt is a light tan powder. (NTP, 1992), Tan solid; [HSDB] | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | LIGNOSULFONIC ACID, SODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20567 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | Sodium ligninsulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7130 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble (NTP, 1992), SEE LIGNIN SULFONATE. MOLECULAR WEIGHTS RANGE FROM 1000-20,000; NO PRONOUNCED ODOR; NONHYGROSCOPIC; NO DEFINITE MP; DECOMPOSE ABOVE 200 °C; SPECIFIC GRAVITY ABOUT 1.5; FORMS COLLOIDAL SOLN OR DISPERSIONS IN WATER; LIGHT TAN TO DARK-BROWN POWDER; PRACTICALLY INSOL IN ALL ORG SOLVENTS /LIGNIN SULFONATE/ | |
| Details | Hawley, G.G. The Condensed Chemical Dictionary. 10th ed. New York: Van Nostrand Reinhold Co., 1981., p. 944 | |
| Record name | LIGNOSULFONIC ACID, SODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20567 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Hawley, G.G. The Condensed Chemical Dictionary. 10th ed. New York: Van Nostrand Reinhold Co., 1981., p. 944 | |
| Record name | SODIUM LIGNINSULFONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4282 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
tan, free-flowing spray-dried powder | |
CAS No. |
8061-51-6 | |
| Record name | LIGNOSULFONIC ACID, SODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20567 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lignosulfonic acid, sodium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lignosulfonic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lignosulfonic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM LIGNINSULFONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4282 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium ligninsulfonate interact with minerals in flotation processes?
A1: SLS exhibits selective adsorption onto mineral surfaces. In the case of phosphate ore, SLS preferentially adsorbs onto limonite (an iron oxide) over collophane (a phosphate mineral) []. This selective adsorption is attributed to the higher adsorption density of SLS on the limonite surface compared to the collophane surface. Thermodynamic studies suggest that SLS chemically adsorbs onto limonite in alkaline conditions, while its interaction with collophane is a weaker physical adsorption [].
Q2: How does the addition of calcium carbonate (CaCO3) to sodium ligninsulfonate affect its binding properties in iron ore pelletization?
A2: The combination of SLS and CaCO3, termed CSL, demonstrates enhanced binding properties compared to SLS alone []. SLS interacts with magnetite primarily through ligand exchange, hydrogen bonding, and electrostatic interactions. Adding CaCO3 introduces more active sites, increasing CSL's adsorbability. During the pelletization process, CaCO3 acts as a fluxing agent, promoting oxide bridging and bonding between magnetite grains. This results in reduced porosity and improved compressive strength of the roasted pellets [].
Q3: What is the molecular formula and weight of sodium ligninsulfonate?
A3: Due to the complex and variable nature of lignin, SLS doesn't have a single defined molecular formula or weight. It exists as a heterogeneous polymer with varying molecular weights and structures depending on the source and extraction method.
Q4: What spectroscopic techniques are used to characterize sodium ligninsulfonate?
A4: Researchers commonly employ FTIR (Fourier Transform Infrared Spectroscopy) and NMR (Nuclear Magnetic Resonance) spectroscopy to characterize SLS [, , ]. FTIR helps identify functional groups present in SLS, like sulfonate groups, hydroxyl groups, and aromatic rings. NMR provides insights into the structural arrangement and bonding patterns within the complex lignin polymer.
Q5: How does sodium ligninsulfonate perform as an additive in gelled electrolytes for lead-acid batteries?
A5: SLS, when added to gelled electrolytes, enhances their performance by increasing viscosity and improving ion conduction [, ]. At a 3.0% mass fraction of SiO2, the gel electrolyte containing 0.01% SLS exhibits a sixfold increase in viscosity compared to the electrolyte without SLS [, ]. This increase in viscosity is beneficial for preventing water precipitation and reducing internal resistance, ultimately improving battery performance.
Q6: Can sodium ligninsulfonate be used to improve the properties of biodegradable insulators?
A6: Research indicates that incorporating SLS into zein protein-based materials can create biodegradable insulators with tunable dielectric properties []. The presence of SLS modifies the structural arrangement of zein, influencing the dielectric permittivity and loss tangent of the resulting bio-nanocomposite. These findings suggest potential applications of SLS-modified zein in transient electronics.
Q7: How does sodium ligninsulfonate contribute to the catalytic activity of carbon materials in converting fructose to 5-hydroxymethylfurfural (HMF)?
A7: Carbon materials derived from SLS through controlled carbonization processes exhibit catalytic activity in the conversion of fructose to HMF []. The catalytic activity is attributed to the presence of oxygen- and sulfur-containing functional groups, acting as acid sites. The type and abundance of these acid sites are influenced by the carbonization atmosphere, ultimately impacting the catalytic performance of the SLS-derived carbon material [].
Q8: Are there computational models that can predict the adsorption behavior of sodium ligninsulfonate on different plastic surfaces?
A8: While computational models specifically predicting SLS adsorption on plastics are limited in the provided research, adsorption studies often employ Freundlich and Langmuir models to describe the adsorption process []. These models help understand the adsorption mechanism, surface coverage, and interaction strength between SLS and the plastic surface.
Q9: What analytical methods are employed to determine the size and structure of sulfur nanoparticles synthesized using sodium ligninsulfonate?
A9: Researchers utilize techniques like Laser Scattering Analysis (LSA), X-ray Diffraction (XRD), and Scanning Electron Microscopy (SEM) to characterize sulfur nanoparticles synthesized with SLS []. LSA provides information on particle size distribution, XRD reveals the crystalline structure, and SEM visualizes the morphology and size of the nanoparticles.
Q10: How does sodium ligninsulfonate affect the biodegradation of polychlorinated biphenyls (PCBs)?
A10: Research suggests that SLS can enhance the biodegradation of PCBs []. The exact mechanisms are still under investigation, but it's thought that SLS might act as a biosurfactant, increasing the bioavailability of PCBs to degrading microorganisms.
Q11: What factors influence the dissolution and solubility of sodium ligninsulfonate?
A11: SLS is generally water-soluble, but its solubility can vary depending on factors like molecular weight, degree of sulfonation, pH, and the presence of other ions in the solution []. Higher molecular weight fractions of SLS tend to exhibit lower solubility compared to lower molecular weight fractions.
Q12: Can sodium ligninsulfonate serve as a substitute for traditional surfactants in degreaser formulations?
A12: Yes, SLS can replace harmful anionic surfactants like sodium dodecylbenzenesulfonate (LAS) in environmentally friendly degreaser formulations []. Researchers have successfully developed phosphorus-free degreasers using SLS as a primary surfactant, combined with other biodegradable components like alkyl glycosides and polyaspartic acid [].
Q13: How can sodium ligninsulfonate contribute to the recycling of plastic waste?
A13: SLS demonstrates potential in separating different types of plastics from a mixed waste stream using the flotation technique [, ]. By selectively adsorbing onto specific plastic surfaces, SLS alters their hydrophobicity, allowing for separation based on density differences. This selective adsorption is influenced by factors like SLS concentration and temperature [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




